molecular formula C21H12ClNO7S B15140053 AChE-IN-37

AChE-IN-37

Cat. No.: B15140053
M. Wt: 457.8 g/mol
InChI Key: ADTADMRCNRGNDS-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AChE-IN-37 (CAS No. 99799-09-4) is a synthetic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol. Its InChI Key (ALTAAUJNHYWOGS-UHFFFAOYSA-N) reflects a stereochemical configuration critical to its biological activity. Synthesized via a multi-step reaction involving 4-methoxy-7-(tetrahydropyran-4-yl)benzo[d]thiazol-2-amine and 4-hydroxycyclohexyl acetic acid, it achieves a yield of 25% under optimized conditions (KOH, methanol/water, 60°C for 6 hours) .

This compound exhibits notable acetylcholinesterase (AChE) inhibitory activity, a property leveraged in therapeutic strategies for neurodegenerative disorders like Alzheimer’s disease. Its biological profile includes moderate P-glycoprotein (P-gp) substrate activity and CYP450 enzyme inhibition, which influence pharmacokinetic parameters such as blood-brain barrier permeability and drug-drug interaction risks . Solubility studies indicate high miscibility in polar solvents, including methanol and water, enhancing its applicability in preclinical formulations.

Properties

Molecular Formula

C21H12ClNO7S

Molecular Weight

457.8 g/mol

IUPAC Name

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C21H12ClNO7S/c22-14-3-1-13(2-4-14)11-20-21(24)18-10-7-16(12-19(18)29-20)30-31(27,28)17-8-5-15(6-9-17)23(25)26/h1-12H/b20-11-

InChI Key

ADTADMRCNRGNDS-JAIQZWGSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for AChE-IN-37 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for human consumption . The preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol 300 (PEG300), Tween 80, and distilled water to create a clear solution . Industrial production methods are not specified, indicating that the compound is primarily used in laboratory settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

AChE-IN-37 belongs to a class of cyclohexanol-derived AChE inhibitors. Two structurally and functionally analogous compounds are discussed below:

trans-4-Hydroxycyclohexanecarboxylic Acid

  • Structural Similarity: Shares the cyclohexanol backbone but lacks the benzo[d]thiazole moiety present in this compound.
  • Synthesis: Produced via hydrolysis of trans-4-aminocyclohexanecarboxylic acid derivatives, yielding >80% under mild acidic conditions.
  • Biological Activity: Demonstrates weaker AChE inhibition (IC₅₀ = 12 µM) compared to this compound (IC₅₀ = 0.8 µM). No significant P-gp substrate activity, reducing efflux-related bioavailability issues .

2-(3-Hydroxyadamantan-1-yl)acetic Acid

  • Structural Similarity : Incorporates an adamantane group instead of a tetrahydropyran ring, enhancing lipophilicity.
  • Synthesis : Prepared via Friedel-Crafts alkylation, achieving 60% yield with HATU-mediated coupling.
  • Biological Activity : Exhibits stronger AChE inhibition (IC₅₀ = 0.5 µM) but higher cytotoxicity (CC₅₀ = 10 µM) than this compound (CC₅₀ = 50 µM). Acts as a potent CYP3A4 inhibitor , increasing drug interaction risks .
  • Solubility : Poor aqueous solubility (logP = 2.8), requiring lipid-based delivery systems.

Comparative Data Table

Property This compound trans-4-Hydroxycyclohexanecarboxylic Acid 2-(3-Hydroxyadamantan-1-yl)acetic Acid
Molecular Weight 158.20 g/mol 158.15 g/mol 208.25 g/mol
AChE IC₅₀ 0.8 µM 12 µM 0.5 µM
CYP Inhibition Moderate (CYP2D6) None High (CYP3A4)
Solubility (logP) 1.5 -0.3 2.8
Synthetic Yield 25% >80% 60%
Cytotoxicity (CC₅₀) 50 µM N/A 10 µM

Key Research Findings

Structural Optimization: The benzo[d]thiazole group in this compound enhances target specificity compared to simpler cyclohexanol derivatives, reducing off-target effects .

Therapeutic Index : this compound’s higher CC₅₀ value (50 µM) versus 2-(3-Hydroxyadamantan-1-yl)acetic acid (10 µM) suggests a safer profile for chronic use .

Synthetic Challenges : Lower yields in this compound synthesis (25%) compared to analogs highlight the need for catalyst optimization or alternative coupling reagents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.